
N-(4-acetylphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as ADQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
ADQ has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, ADQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, ADQ has been found to possess antimicrobial activity against various strains of bacteria and fungi. In neurodegenerative disorders, ADQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of ADQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. ADQ has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase.
Biochemical and Physiological Effects:
ADQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ADQ has also been found to possess antimicrobial activity against various strains of bacteria and fungi. In addition, ADQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ADQ has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit various signaling pathways and enzymes. However, ADQ also has several limitations, including its poor solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for ADQ research, including the development of more efficient synthesis methods, the identification of new targets for ADQ, and the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to fully understand the mechanism of action of ADQ and its potential side effects.
Conclusion:
In conclusion, ADQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADQ has been extensively studied for its potential applications in cancer research, infectious diseases, and neurodegenerative disorders. ADQ has several advantages for lab experiments, including its high potency and selectivity, but also has several limitations, including its poor solubility in water. Further studies are needed to fully understand the mechanism of action of ADQ and its potential applications in other fields.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-16-8-9-17(2)22(14-16)25-15-23(21-6-4-5-7-24(21)28-25)26(30)27-20-12-10-19(11-13-20)18(3)29/h4-15H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPUDAIIZGLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B3608294.png)
![methyl 2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3608300.png)
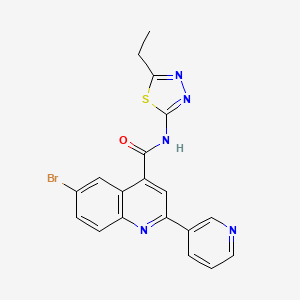
![2-(3,4-dimethoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-quinolinecarboxamide](/img/structure/B3608319.png)
![6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B3608331.png)
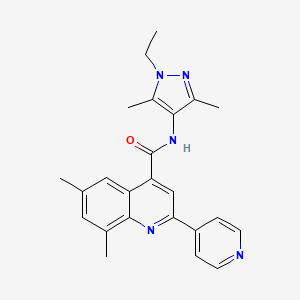
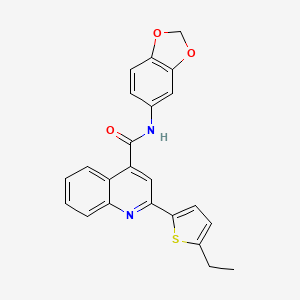

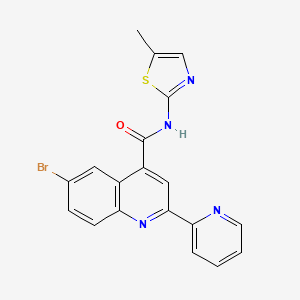
![2-(3-isopropoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608382.png)
![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)
![N-[3-(acetylamino)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608392.png)
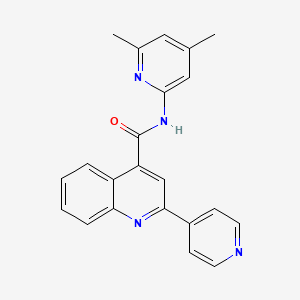
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)